![molecular formula C12H17NO3 B1662820 Bucetin CAS No. 1083-57-4](/img/structure/B1662820.png)
Bucetin
Übersicht
Beschreibung
Molecular Structure Analysis
Bucetin has a molecular formula of C12H17NO3 and a molecular weight of 223.27 . Its structure includes an ethoxyphenyl group and a 3-hydroxybutanamide group .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 433.5±30.0 °C at 760 mmHg, and a flash point of 216.0±24.6 °C . It has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Bucetin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Analgetische und Antipyretische Forschung: this compound wurde ursprünglich als Schmerzmittel und fiebersenkendes Medikament eingesetzt. Es wurde in Deutschland zur Anwendung zugelassen, jedoch 1986 aufgrund der durch das Medikament verursachten Nierentoxizität vom Markt genommen . Diese Historie bietet eine Grundlage für die Forschung zu den Mechanismen der medikamenteninduzierten Nierentoxizität und zur Entwicklung sichererer Schmerzmittelalternativen.
Karzinogenitätsstudien: Aufgrund seiner Ähnlichkeit mit Phenacetin, das das Risiko der Karzinogenese birgt, wurde this compound in Studien eingesetzt, um das karzinogene Potenzial von Schmerzmitteln zu verstehen . Diese Studien sind entscheidend für die Beurteilung der Arzneimittelsicherheit und regulatorische Entscheidungen.
Chirale Trennung und Reinigung: this compound dient als Modellverbindung in chiralen SFC-Reinigungsworkflows (Superkritische Flüssigchromatographie) . Seine Chiralität ermöglicht es Forschern, Methoden zur Trennung von Enantiomeren zu erforschen, was für die Herstellung enantiomerenreiner Pharmazeutika wichtig ist.
Hochleistungsflüssigchromatographie (HPLC)-Analyse: Die Verbindung wurde in verbesserten HPLC-Methoden zur Analyse von Schmerzmitteln eingesetzt . Diese Anwendung ist von Bedeutung für die Qualitätskontrolle und -sicherung in der pharmazeutischen Herstellung.
Pharmakologische Aktivität von Enantiomeren: Die pharmakologische Aktivität der Enantiomere von this compound ist unbekannt, was ein Gebiet für weitere Forschung darstellt . Die Untersuchung der Aktivität jedes Enantiomers könnte zu Erkenntnissen über die Wirkungen und potenziellen Anwendungen des Arzneimittels führen.
Erforschung des Mechanismus der Nierentoxizität: Angesichts der Vorgeschichte von this compound, Nierentoxizität zu verursachen, kann es in der wissenschaftlichen Forschung eingesetzt werden, um die Mechanismen hinter solchen Nebenwirkungen zu untersuchen . Dies könnte zur Entwicklung von Strategien beitragen, um Nierenschäden durch Medikamente zu mildern oder zu verhindern.
In Vivo
In vivo studies are studies that are conducted in a living organism, such as a mouse or rat. Bucetin has been studied for its potential applications in in vivo studies, such as animal models of disease. This compound has been found to have potential therapeutic benefits in animal models of obesity, diabetes, and cardiovascular disease.
In Vitro
In vitro studies are studies that are conducted in a laboratory setting, such as a petri dish or test tube. Bucetin has been studied for its potential applications in in vitro studies, such as cell culture studies. This compound has been found to have potential therapeutic benefits in cell culture studies of cancer cells and other diseases.
Wirkmechanismus
Bucetin is an intriguing compound with a rich history in the field of medicine. Despite its withdrawal from the market due to renal toxicity , its mechanism of action and pharmacological properties continue to be of interest.
Target of Action
It is known that this compound is an analgesic and antipyretic medication , suggesting that it likely interacts with pain and temperature regulation pathways in the body.
Result of Action
This compound was used as an analgesic and antipyretic medication, indicating that it was effective in relieving pain and reducing fever . It was withdrawn from the market in 1986 due to renal toxicity , suggesting that its action resulted in adverse effects on the kidneys.
Biologische Aktivität
Bucetin has been found to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. This compound has been found to inhibit the activity of various inflammatory mediators, such as cytokines and chemokines, as well as inhibit the production of reactive oxygen species. This compound has also been found to inhibit the growth of various cancer cell lines, such as breast cancer and melanoma.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase. This compound has also been found to inhibit the production of various pro-inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been found to have a variety of physiological effects, such as increased glucose uptake by cells and increased insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Bucetin has a variety of advantages and limitations for lab experiments. The main advantage of this compound is that it is relatively easy to synthesize and can be used in a variety of in vivo and in vitro studies. However, this compound also has several limitations, such as its limited availability and potential toxicity.
Zukünftige Richtungen
The potential applications of Bucetin in scientific research are still being explored. Some potential future directions for this compound research include exploring its potential therapeutic benefits in various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective therapeutic agents. Other potential future directions for this compound research include exploring its potential applications in drug delivery systems and its potential use as a diagnostic tool.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-3-hydroxybutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWQASKBFCRNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020721 | |
Record name | 3-Hydroxy-4-butyrophenetidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1083-57-4, 156674-10-1, 156674-11-2 | |
Record name | Bucetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bucetin [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucetin, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucetin, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13278 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bucetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bucetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanamide, N-(4-ethoxyphenyl)-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hydroxy-4-butyrophenetidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bucetin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUCETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M7CVQ8PF8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BUCETIN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z23WB033I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BUCETIN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLF54F8S2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.